molecular formula C19H18ClF3N2O4 B15030061 ethyl 2-[(2-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate

ethyl 2-[(2-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate

Cat. No.: B15030061
M. Wt: 430.8 g/mol
InChI Key: NKIRUZDAVCPLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate is a complex organic compound that belongs to the class of carbamate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-amino-3,3,3-trifluoropropanoate with 2-chloroaniline under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-[(2-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethyl group and the aromatic rings play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(chloroacetyl)amino]-3,3,3-trifluoro-N-(2-fluorophenyl)alaninate
  • Ethyl 2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-N-(4-methoxyphenyl)alaninate

Uniqueness

Ethyl 2-[(2-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its trifluoromethyl group also enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C19H18ClF3N2O4

Molecular Weight

430.8 g/mol

IUPAC Name

ethyl 2-(2-chloroanilino)-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate

InChI

InChI=1S/C19H18ClF3N2O4/c1-3-29-17(27)18(19(21,22)23,24-15-7-5-4-6-14(15)20)25-16(26)12-8-10-13(28-2)11-9-12/h4-11,24H,3H2,1-2H3,(H,25,26)

InChI Key

NKIRUZDAVCPLQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.